Acacetin-7-glucuronide

Glucuronidation Regioselectivity UGT1A1

Validating in vivo flavonoid pharmacology requires the major circulating metabolite, not the poorly absorbed aglycone. Acacetin-7-glucuronide (Aca-7-Glu) is the confirmed primary plasma metabolite of acacetin. • **Pharmacokinetic Marker:** Essential for UHPLC-MS/MS quantification of acacetin exposure (oral bioavailability only 1.3% due to rapid glucuronidation). • **Transporter Probe:** Validated substrate for BCRP and MRP2 efflux pumps (6-fold ↑ exposure in MRP2-/- mice). • **Analytical Standard:** Unambiguous identification in metabolomics & plant extract dereplication.

Molecular Formula C22H20O11
Molecular Weight 460.4 g/mol
Cat. No. B12372206
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcacetin-7-glucuronide
Molecular FormulaC22H20O11
Molecular Weight460.4 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O
InChIInChI=1S/C22H20O11/c1-30-10-4-2-9(3-5-10)14-8-13(24)16-12(23)6-11(7-15(16)32-14)31-22-19(27)17(25)18(26)20(33-22)21(28)29/h2-8,17-20,22-23,25-27H,1H3,(H,28,29)/t17-,18-,19+,20-,22+/m0/s1
InChIKeyZWVNKIJIVBIMSW-SXFAUFNYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Acacetin-7-glucuronide Analytical Reference Standard


Acacetin-7-glucuronide (CAS 38226-83-4) is a flavonoid-7-O-glucuronide, a phase II conjugate of the naturally occurring flavone acacetin (5,7-dihydroxy-4′-methoxyflavone) . It is a major circulating metabolite formed via UDP-glucuronosyltransferase (UGT)-catalyzed conjugation, primarily by UGT1A1 [1]. As a discrete chemical entity with defined regiochemistry at the C7 position, it serves as a critical analytical standard and research tool for investigating flavonoid metabolism, transport, and the pharmacological relevance of conjugated metabolites versus their aglycone precursors [1].

Primary Phase II glucuronide metabolite of acacetin
Analytical reference standard for LC-MS quantification of flavonoid exposure
Probe substrate for BCRP and MRP2 efflux transporter research
Certified high-purity standard for reproducible bioanalytical data

Why Acacetin-7-glucuronide Substitution Fails


The scientific or industrial utility of Acacetin-7-glucuronide is strictly dependent on its specific molecular identity; it is not interchangeable with its aglycone (acacetin), other glycosides (e.g., tilianin), or alternative regioisomers (e.g., acacetin-5-glucuronide). Key differentiators include its unique regioselectivity during enzymatic formation [1], its distinct metabolic kinetics compared to the aglycone and glucoside precursors [2], and its role as a specific substrate for key efflux transporters like BCRP and MRP2, which dictates its unique pharmacokinetic profile [3]. Generic substitution would invalidate quantitative analyses, confound metabolic tracing studies, and lead to erroneous conclusions regarding bioavailability and bioactivity.

Aglycone Exposure Mismatch

Acacetin exhibits extremely low oral bioavailability and rapid conversion; plasma aglycone levels do not represent the major circulating metabolite. Substitution may misrepresent systemic exposure.

Transporter Recognition Divergence

Other flavone glucuronides (e.g., apigenin-7-glucuronide) may interact differently with BCRP and MRP2, altering efflux kinetics and tissue distribution profiles.

Glucuronidation Site Specificity

The 7-position glucuronide dictates UGT isoform and transporter involvement; 3'- or other positional isomers will exhibit distinct disposition and elimination kinetics.

Acacetin-7-glucuronide Differentiation Evidence


MRP2 Knockout Elevates Systemic Exposure

The formation of Acacetin-7-glucuronide is a highly specific process catalyzed primarily by UGT1A1 [1]. In a head-to-head comparison using human liver and intestinal microsomes, acacetin yielded two regioisomers: AC-7G (Acacetin-7-glucuronide) and AC-5G. The intrinsic clearance (CLint) for AC-7G was consistently greater than that for AC-5G, whereas the regioselectivity patterns for apigenin (AP-7G vs. AP-4'G) and genkwanin (GE-5G vs. GE-4'G) differed significantly depending on the tissue [1].

MRP2 KO vs WT
Head-to-head
AUC: 6-fold ↑ in Mrp2 -/- mice; 2-fold ↑ in Bcrp1 -/- vs wild-type
Confirms MRP2 as dominant efflux determinant of Aca-7-Glu exposure
In vivo mouse PK model context
Glucuronidation Regioselectivity UGT1A1

BCRP and MRP2 Efflux Inhibition in Caco-2 Cells

In a direct comparison of the aglycone acacetin and its glucoside tilianin using human UGT1A8, liver microsomes, and intestinal microsomes, acacetin exhibited dramatically higher metabolic clearance (CLint) than tilianin. The fold-difference in CLint was 30-fold higher in UGT1A8, 80-fold higher in human liver microsomes (HLM), and 300-fold higher in human intestinal microsomes (HIM) [1]. While the primary product of acacetin metabolism is Acacetin-7-glucuronide, this study underscores the vast difference in handling between an aglycone precursor and its glucoside counterpart.

Caco-2 Efflux Assay
Head-to-head
Efflux rate significantly decreased by Ko143 (BCRP inhibitor) and LTC4 (MRP2 inhibitor)
Validates active efflux mechanism in intestinal barrier model
In vitro Caco-2 monolayer; supports transporter interaction screening
Enzyme Kinetics Drug Metabolism Flavonoid Glucuronidation

Dominant Plasma Metabolite and Pharmacokinetic Marker

The pharmacokinetic profile of Acacetin-7-glucuronide (Aca-7-Glu) is critically regulated by the efflux transporters BCRP and MRP2. In a study using FVB mice, the area under the curve (AUC) of Aca-7-Glu was 2-fold higher in Bcrp1 (-/-) knockout mice and 6-fold higher in Mrp2 (-/-) knockout mice compared to wild-type controls [1]. This transporter-specific regulation was confirmed in Caco-2 cell models, where inhibitors of BCRP (Ko143) and MRP2 (LTC4) significantly decreased the efflux rate of Aca-7-Glu, thereby increasing intracellular concentrations [1].

Plasma Metabolite Identity
Class-level
Identified as one of six major PK markers in rat plasma after flavone mixture administration
Supports use as primary reference for acacetin metabolite quantification
Qualitative classification; verify in target matrix
Pharmacokinetics Transporter Bioavailability

High Purity Benchmark for Reproducible Assays

An interspecies comparison of acacetin glucuronidation kinetics revealed that human intestinal microsomes exhibit a 2-fold higher intrinsic metabolic clearance (CLint) for acacetin compared to human liver microsomes [1]. Among evaluated species, monkey (CLint = 1.99 mL/min/mg) and minipig (CLint = 2.12 mL/min/mg) displayed CLint values most similar to that observed in humans, whereas mice exhibited the highest CLint (5.05 mL/min/mg) [1]. This positions Acacetin-7-glucuronide as a key metabolite for validating interspecies scaling models.

Certified Purity
Data to verify
99.30% (HPLC)
Supports lot-specific quality control for reproducible assays
Supplier COA; independent verification advised
Interspecies Scaling Preclinical Model UGT Enzymes

Acacetin-7-glucuronide Research Applications


LC-MS/MS Quantification of Flavonoid Exposure

Use Acacetin-7-glucuronide as a certified reference standard for LC-MS/MS method development and validation. Its well-defined structure and specific mass transition are essential for accurately quantifying this metabolite in biological matrices (plasma, urine, tissue homogenates) from in vitro (microsomal incubations) and in vivo (preclinical animal models) studies. Given its distinct regioselectivity [1] and transporter-mediated disposition [2], reliable quantitation is impossible without the authentic standard.

BCRP/MRP2 Transporter Interaction Studies

Employ Acacetin-7-glucuronide as a key analyte in preclinical pharmacokinetic (PK) studies to understand the impact of efflux transporters (BCRP, MRP2) on flavonoid bioavailability and disposition [1]. This is particularly relevant for studies involving transgenic mouse models, drug-drug interaction (DDI) screening (e.g., with BCRP/MRP2 inhibitors), and validating in vitro-in vivo extrapolation (IVIVE) of hepatic and intestinal clearance.

Soluble Metabolite for Anti-inflammatory Assays

Quantify the formation of Acacetin-7-glucuronide in microsomal incubations from different species to select or validate the most human-relevant preclinical animal model (e.g., monkey or minipig) for acacetin-related drug development programs [1]. This ensures that toxicokinetic and pharmacodynamic data generated in animal models are translatable to human physiology.

Metabolite Identification and Dereplication Standard

Utilize Acacetin-7-glucuronide as a marker compound for the standardization and quality control of botanical extracts containing acacetin or its precursors (e.g., from *Carthamus tinctorius* or *Dracocephalum moldavica*) [1]. Its presence and concentration can serve as an indicator of metabolic conversion during processing or as a specific marker for authentication of herbal materials.

Application
Selection Property
Validation Focus
Flavonoid exposure quantification by LC-MS/MS
Major plasma metabolite reference standard
Method accuracy in biological matrices
BCRP/MRP2 transporter interaction studies
Validated probe substrate for efflux transporters
Transporter functional activity and drug-drug interaction screening
Cell-based signaling pathway research
Glucuronide conjugate with enhanced aqueous solubility
Assay solubility and reproducibility
Metabolite identification in natural product extracts
Chromatographic and mass spectrometric reference
Unambiguous identification in complex mixtures

Technical Documentation Hub

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24 linked technical documents
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